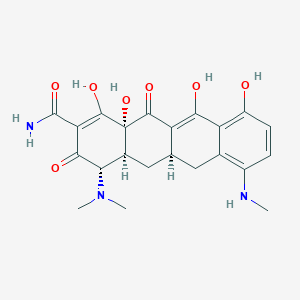

N7-Demethylminocycline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7/c1-24-11-4-5-12(26)14-9(11)6-8-7-10-16(25(2)3)18(28)15(21(23)31)20(30)22(10,32)19(29)13(8)17(14)27/h4-5,8,10,16,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31)/t8-,10-,16-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOXGFBGSLDEPZ-ADMKQJKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4708-96-7 | |

| Record name | 7-Methylamino-6-deoxy-6-demethyltetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004708967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N7-DEMETHYLMINOCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2Y7SRK3P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Identification of N7 Demethylminocycline

Overview of Minocycline (B592863) Biotransformation Pathways

Minocycline, a second-generation tetracycline (B611298) antibiotic, undergoes significant metabolism in the body, primarily in the liver. nih.gov Unlike earlier tetracyclines, minocycline is subject to several biotransformation reactions before its excretion. nih.gov Approximately 50% of a dose of minocycline is inactivated through hepatic metabolism. nih.gov The primary metabolic pathways identified for minocycline are hydroxylation and N-demethylation. drugbank.com

The main metabolite formed is 9-hydroxyminocycline. drugbank.comnih.gov In addition to hydroxylation, the removal of methyl groups from the nitrogen atoms of the dimethylamino groups is a significant metabolic route. drugbank.comcore.ac.uk This process of N-demethylation results in the formation of mono-N-demethylated derivatives. nih.govugent.be Another metabolite that can be found is 4-epiminocycline; however, this is generally considered to be a result of epimerization rather than a direct product of biotransformation. nih.gov The biotransformation of minocycline into these various metabolites reduces the microbiological activity of the parent compound. nih.gov

Elucidation of N7-Demethylation as a Primary Metabolic Route

N-demethylation has been identified as one of the principal metabolic routes for minocycline. drugbank.comnih.gov This metabolic process involves the removal of a methyl group from one of the two dimethylamino groups present in the minocycline molecule. This results in the formation of two distinct N-demethylated metabolites. drugbank.comcore.ac.uk These have been identified as N7-demethylminocycline and N4-demethylminocycline. core.ac.uk The designation N7 or N4 refers to the position of the nitrogen atom on the tetracyclic ring structure from which the methyl group is cleaved.

The identification of these N-demethylated compounds as major metabolites was a significant step in understanding the complete metabolic fate of minocycline in humans. nih.govnih.gov Early studies successfully isolated these metabolites from human urine, confirming that N-demethylation is a key pathway in the biotransformation of the parent drug. nih.gov

Enzymatic Systems Involved in N7-Demethylation

The metabolic conversion of minocycline, including the N-demethylation process, is primarily mediated by enzymatic systems located in the liver. nih.gov The key group of enzymes responsible for this biotransformation is the Cytochrome P450 (CYP) superfamily of monooxygenases. ugent.be

Research has specifically implicated the CYP3A4 isozyme as having a primary role in the metabolism of minocycline. drugbank.comCurrent time information in Bangalore, IN. This enzyme facilitates both the hydroxylation and the N-demethylation of the minocycline molecule. drugbank.comCurrent time information in Bangalore, IN. While other CYP isozymes may have a minor contribution, CYP3A4 is considered the main catalyst for these metabolic reactions. Current time information in Bangalore, IN. The involvement of these enzymatic systems highlights the liver's central role in the biotransformation and subsequent clearance of minocycline from the body.

Characterization of N-Demethylminocycline Isomers

The differentiation and identification of the N-demethylminocycline isomers, N7-demethylminocycline and N4-demethylminocycline, rely on advanced analytical techniques. core.ac.uk Given that these compounds are isomers—possessing the same molecular formula and mass but differing in the position of the demethylated amino group—their separation and specific identification require methods that can distinguish between subtle structural differences. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods employed for this purpose. nih.govresearchgate.netresearchgate.net

The separation of these isomers is typically achieved using reversed-phase HPLC. researchgate.net The principle of separation is based on the differential partitioning of the isomers between the stationary phase (e.g., C8 or C18) and the mobile phase. Although structurally very similar, the different positions of the methyl group on the nitrogen atoms can lead to slight differences in polarity and interaction with the stationary phase, resulting in different retention times.

Following chromatographic separation, mass spectrometry provides definitive identification. The mass spectrometer detects the molecular ions of the isomers, which will be identical for both N7- and N4-demethylminocycline. However, tandem mass spectrometry (MS/MS) is used to fragment the molecular ions. The resulting fragmentation patterns can be unique to each isomer, allowing for their unambiguous identification based on the specific fragment ions produced. lcms.cz

Below is a table summarizing the analytical approaches used for the characterization of N-demethylminocycline isomers.

| Analytical Technique | Principle of Separation/Identification | Expected Observations for Isomers |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase (e.g., C8, C18) and a mobile phase based on polarity differences. | Separation into distinct peaks with slightly different retention times due to variations in their interaction with the stationary phase. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of the ionized molecules. | Both isomers will exhibit the same molecular ion peak, confirming they have the same molecular weight. |

| Tandem Mass Spectrometry (MS/MS) | Isolation and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. | The fragmentation patterns for N7- and N4-demethylminocycline may differ, providing structural information for definitive identification. |

Chemical Synthesis and Derivatization Strategies for N7 Demethylminocycline Analogs

Methodologies for the Chemical Synthesis of N7-Demethylated Tetracycline (B611298) Core Structures

The synthesis of the tetracycline core is a complex undertaking due to its polycyclic and heavily functionalized nature. Historically, the total synthesis of tetracyclines has been a significant challenge in organic chemistry. mit.edu Modern approaches often rely on convergent strategies, where different parts of the molecule are synthesized separately and then combined.

A prominent method for constructing the tetracycline framework is the Michael-Claisen cyclization reaction . This reaction has proven to be a robust and general method for forming the C-ring of tetracycline analogs, allowing for wide variability in the D-ring portion of the molecule. researchgate.net This approach could be adapted to produce an N7-demethylated core by utilizing a precursor that already contains a monomethylamino group at the C7 position.

Another key strategy involves the modification of existing tetracycline scaffolds. Semisynthetic methods have been instrumental in the development of second and third-generation tetracyclines. nih.gov For the synthesis of an N7-demethylated core, a potential route starts from a more readily available tetracycline precursor, such as 6-demethyl-6-deoxytetracycline. This precursor can be chemically modified to introduce a protected amino group at the 7-position, which can then be selectively monomethylated.

A significant challenge in these synthetic routes is the selective N-demethylation of a dimethylamino group. Several chemical methods are available for the N-dealkylation of tertiary amines, which could potentially be applied to minocycline (B592863) to yield N7-Demethylminocycline. These methods include:

Von Braun Reaction: This classic method involves the reaction of a tertiary amine with cyanogen (B1215507) bromide, followed by hydrolysis to yield the secondary amine. nih.gov

Chloroformate Reagents: Reagents like 1-chloroethyl chloroformate can be used for N-demethylation. researchgate.net

Photochemical Methods: Photoinduced N-dealkylation offers a milder alternative for cleaving the N-methyl bond. acs.org

Catalytic Methods: Transition metal catalysts, including palladium, ruthenium, and iron-based systems, have been employed for the N-dealkylation of tertiary amines. nih.gov

The choice of method would depend on its compatibility with the sensitive functional groups present in the tetracycline molecule.

Precursor Compound Selection and Reaction Optimization

The selection of an appropriate precursor is critical for the successful synthesis of N7-Demethylminocycline. A key intermediate in the synthesis of minocycline itself is 7-amino-6-demethyl-6-deoxytetracycline . nih.govnih.gov This compound serves as an excellent starting point for the synthesis of N7-Demethylminocycline.

The synthesis of 7-amino-6-demethyl-6-deoxytetracycline can be achieved from 6-demethyl-6-deoxytetracycline through a series of reactions involving chlorination and azo coupling, followed by reduction. nih.gov Once this precursor is obtained, selective N-methylation is required to introduce a single methyl group.

Reaction optimization is crucial at several stages of the synthesis:

Selective N-Monomethylation: Achieving selective mono-N-methylation of the primary amino group at the 7-position is a key challenge, as over-methylation to the dimethylamino group (minocycline) is a common side reaction. Careful control of reaction conditions, such as the choice of methylating agent (e.g., methyl iodide, dimethyl sulfate), stoichiometry, temperature, and reaction time, is essential. The use of protecting groups might be necessary to achieve the desired selectivity.

N-Demethylation of Minocycline: If starting from minocycline, the optimization of the N-demethylation reaction is paramount. This involves screening different demethylation reagents and conditions to achieve selective removal of one methyl group without affecting other sensitive functionalities of the tetracycline core. Factors to consider include the strength of the reagent, solvent, temperature, and reaction time to maximize the yield of N7-Demethylminocycline while minimizing side product formation. For instance, in photochemical N-dealkylation, the choice of solvent and the presence of an oxidant can significantly influence the reaction outcome. acs.org

Below is an interactive data table summarizing potential precursor compounds and key reaction parameters for optimization.

| Precursor Compound | Target Reaction | Key Parameters for Optimization | Potential Challenges |

| 6-Demethyl-6-deoxytetracycline | Introduction of 7-amino group | Reagents for nitration/amination, reaction temperature, catalyst selection. | Regioselectivity of the substitution at C7 versus C9. |

| 7-Amino-6-demethyl-6-deoxytetracycline | Selective N-monomethylation | Choice of methylating agent, stoichiometry, reaction time, temperature, use of protecting groups. | Over-methylation to form minocycline. |

| Minocycline | Selective N-demethylation | Choice of demethylating agent (e.g., von Braun, photochemical), solvent, temperature, light source (for photochemical methods). | Non-selective demethylation, degradation of the tetracycline core. |

Synthetic Approaches for Generating N7-Demethylminocycline Derivatives

Once N7-Demethylminocycline is synthesized, the secondary amine at the N7-position provides a handle for a wide range of derivatization reactions, allowing for the generation of a library of analogs. These modifications can be designed to explore structure-activity relationships and potentially improve the compound's therapeutic properties.

Common synthetic approaches for derivatizing the N7-amino group include:

N-Acylation: Reaction of N7-Demethylminocycline with various acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids can introduce a diverse range of acyl groups. This allows for the modulation of lipophilicity and steric bulk at the 7-position.

N-Alkylation: The secondary amine can be further alkylated with different alkyl halides or through reductive amination with aldehydes or ketones. This can introduce linear, branched, or cyclic alkyl groups.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce various aryl or heteroaryl groups at the N7-position.

Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamide derivatives.

These derivatization strategies can be used to systematically probe the effect of different substituents at the N7-position on the biological activity of the resulting analogs.

Techniques for Structural Confirmation of Synthetic N7-Demethylminocycline and Analogs

The unambiguous structural confirmation of N7-Demethylminocycline and its synthesized analogs is essential. A combination of modern spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are powerful tools for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of protons. The disappearance of one of the N-methyl signals (typically a singlet) compared to the spectrum of minocycline would be a key indicator of successful N-demethylation. The remaining N-methyl group would appear as a singlet, and the NH proton would likely show a characteristic chemical shift.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The loss of a signal corresponding to one of the N-methyl carbons would further confirm N-demethylation. The chemical shift of the carbon atom at the 7-position (C7) would also be affected by the change from a dimethylamino to a methylamino group. arkat-usa.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. Electrospray ionization (ESI) is a common technique for tetracyclines. nih.gov Tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. The fragmentation pattern of N7-Demethylminocycline would differ from that of minocycline, particularly in the fragments involving the C7-substituent. nih.govresearchgate.net The loss of a methylamino group or related fragments would be characteristic.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as N-H stretching vibrations in the N7-demethylated product, which would be absent in the starting minocycline.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, confirming the connectivity and stereochemistry of the molecule.

The following interactive data table provides a hypothetical summary of expected spectroscopic data for N7-Demethylminocycline.

| Technique | Expected Data for N7-Demethylminocycline | Comparison with Minocycline |

| ¹H NMR | Single N-methyl singlet, presence of an N-H proton signal. | Minocycline shows two N-methyl singlets. |

| ¹³C NMR | One less signal in the N-methyl region, shift in the C7 signal. | Minocycline has two N-methyl carbon signals. |

| HRMS (ESI+) | [M+H]⁺ ion corresponding to the molecular formula C₂₂H₂₅N₃O₇. | [M+H]⁺ ion corresponding to the molecular formula C₂₃H₂₇N₃O₇. |

| MS/MS | Fragmentation pattern showing loss of a methylamino group or related fragments. | Fragmentation pattern showing loss of a dimethylamino group. |

| IR Spectroscopy | Presence of an N-H stretching band. | Absence of an N-H stretching band in the relevant region. |

By employing these synthetic strategies and analytical techniques, researchers can efficiently synthesize and characterize N7-Demethylminocycline and a diverse range of its analogs, paving the way for the discovery of new tetracycline-based therapeutic agents.

Mechanistic Investigations of N7 Demethylminocycline S Biological Activities in Preclinical Contexts

Evaluation of Intrinsic Biological Activities of N7-Demethylminocycline

The intrinsic biological activities of N7-Demethylminocycline are primarily understood in the context of its role as a metabolite of minocycline (B592863). Minocycline itself is a potent antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. droracle.ai The antibacterial action of tetracyclines stems from their ability to inhibit protein synthesis in bacteria. researchgate.net While direct studies quantifying the antibacterial potency of N7-Demethylminocycline are limited, it is plausible that it retains some level of antibacterial activity, a common characteristic among tetracycline (B611298) derivatives.

Elucidation of Molecular Targets and Cellular Pathways

Ribosomal Binding and Protein Synthesis Modulation in Prokaryotic Systems (Comparative Studies)

The primary molecular target of tetracycline antibiotics, including minocycline, is the bacterial ribosome. youtube.com Specifically, they bind to the 30S ribosomal subunit, which effectively blocks the attachment of aminoacyl-tRNA to the ribosomal A-site. researchgate.net This action prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis. youtube.com

While direct comparative studies on the ribosomal binding affinity of N7-Demethylminocycline are not extensively documented, research on other tetracycline derivatives, such as glycylcyclines, has shown that modifications to the tetracycline structure can significantly influence ribosomal binding. For instance, certain glycylcycline derivatives exhibit a five-fold higher binding affinity to the ribosome compared to tetracycline. oup.comresearchgate.net Given that N7-demethylation is a key metabolic transformation of minocycline, it is conceivable that this modification could alter the binding affinity of the molecule to the 30S ribosomal subunit. However, without specific experimental data, the precise impact of N7-demethylation on ribosomal binding and protein synthesis modulation remains an area for further investigation.

Table 1: Comparative Ribosomal Binding of Tetracycline Derivatives

| Compound | Relative Binding Affinity to 70S Ribosome | Reference |

| Tetracycline | Baseline | nih.gov |

| DMG-DMDOT | 5-fold higher than tetracycline | asm.org |

| DMG-DOX | 5-fold higher than tetracycline | asm.org |

Note: Data for N7-Demethylminocycline is not currently available. DMG-DMDOT: 9-(N,N-dimethylglycylamido)-6-demethyl-6-deoxytetracycline; DMG-DOX: 9-(N,N-dimethylglycylamido)-doxycycline.

Non-Ribosomal Interactions and Their Downstream Effects

Beyond their well-established role as inhibitors of bacterial protein synthesis, minocycline and other tetracyclines are known to possess a range of non-antibiotic properties. nih.gov These effects are attributed to interactions with various molecular targets outside of the ribosome. Minocycline has been shown to exhibit anti-inflammatory, anti-apoptotic, and neuroprotective effects. nih.gov

One of the key non-ribosomal mechanisms of minocycline is the inhibition of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and inflammation. researchgate.net Additionally, minocycline can modulate the activity of various enzymes involved in inflammatory pathways, such as phospholipase A2 and cyclooxygenase-2. semanticscholar.org A derivative of minocycline, 12S-hydroxy-1,12-pyrazolinominocycline (PMIN), which lacks antibacterial and calcium-chelating activities, has been shown to reduce inflammatory pain, suggesting that the anti-inflammatory effects of tetracycline derivatives can be independent of their antibiotic function. nih.gov

The extent to which N7-Demethylminocycline shares these non-ribosomal interactions is not yet fully elucidated. However, the structural similarity to its parent compound suggests that it may retain some of these properties. Further research is needed to investigate the specific non-ribosomal targets of N7-Demethylminocycline and the downstream cellular pathways it modulates.

Influence on Immunomodulatory Pathways in Preclinical Models

Minocycline is recognized for its significant immunomodulatory and anti-inflammatory properties. nih.govnih.gov It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various preclinical models. nih.gov Minocycline can also modulate the activity of immune cells, including T cells and microglia. nih.gov The anti-inflammatory effects of minocycline are thought to be mediated, in part, by the inhibition of the IκB kinase (IKK) α/β phosphorylation, a key step in the NF-κB signaling pathway. nih.gov

Interactions with Bone Cell Physiology and Metabolism in In Vitro Models

Tetracyclines, including minocycline, have been shown to have direct effects on bone cells. nih.gov In vitro studies have demonstrated that minocycline can inhibit osteoclast-mediated bone resorption. nih.gov This effect is thought to be due to the inhibition of enzymes such as matrix metalloproteinases and the suppression of osteoclast differentiation. nih.gov Minocycline has been found to inhibit the RANKL-induced upregulation of nuclear factor of activated T-cells c1 (NFATc1), a critical transcription factor for osteoclastogenesis. nih.gov

Conversely, some studies suggest that tetracyclines may also stimulate bone formation by increasing osteoblast activity. nih.gov Minocycline treatment has been observed to affect protein expression in osteoblasts. eurekalert.org The balance between bone resorption by osteoclasts and bone formation by osteoblasts is crucial for maintaining bone homeostasis. clevelandclinic.org

The specific interactions of N7-Demethylminocycline with osteoblasts and osteoclasts have not been extensively investigated. As a metabolite of minocycline, it could potentially influence bone cell physiology and metabolism. In vitro studies using primary bone cell cultures or cell lines would be valuable to determine the direct effects of N7-Demethylminocycline on osteoblast and osteoclast differentiation and function.

Table 2: Effects of Minocycline on Osteoclast-Related Gene Expression

| Gene | Effect of Minocycline | Reference |

| TRAP | Inhibition of 1α,25(OH)2D3-induced up-regulation | nih.gov |

| Cathepsin K | Inhibition of 1α,25(OH)2D3-induced up-regulation | nih.gov |

| Carbonic Anhydrase II | Inhibition of 1α,25(OH)2D3-induced up-regulation | nih.gov |

| Calcitonin Receptor | Inhibition of 1α,25(OH)2D3-induced up-regulation | nih.gov |

| RANKL | No significant effect on 1α,25(OH)2D3-induced up-regulation | nih.gov |

| NFATc1 | Inhibition of s-RANKL-induced up-regulation | nih.gov |

Note: Data is for the parent compound, minocycline. TRAP: Tartrate-resistant acid phosphatase; RANKL: Receptor activator of nuclear factor kappa-B ligand; NFATc1: Nuclear factor of activated T-cells c1.

Cellular Uptake and Intracellular Distribution Studies

The ability of a drug to enter cells and reach its target is a critical determinant of its efficacy. The cellular uptake of tetracyclines into bacteria is an energy-dependent process. koracademy.com Studies with Escherichia coli have shown that the uptake of tetracycline analogues is correlated with their hydrophobicity. asm.org

Pharmacological Exploration of N7 Demethylminocycline in Preclinical Models

In Vitro Efficacy Studies (e.g., receptor binding, enzyme inhibition)

There is currently no specific information available in published scientific literature regarding the in vitro efficacy of N7-Demethylminocycline, including data from receptor binding assays or enzyme inhibition studies. Research has historically focused on the parent compound, minocycline (B592863).

Assessment of Biological Impact in Preclinical Cellular Assays

Detailed assessments of the biological impact of isolated N7-Demethylminocycline in preclinical cellular assays are not described in the available scientific literature. Studies on tetracyclines often evaluate the parent compound, and specific data on the cellular activities of its individual metabolites are lacking.

Investigation of Metabolic Stability in Preclinical Biological Systems

While N7-Demethylminocycline is a product of the metabolism of minocycline, studies investigating the subsequent metabolic stability of N7-Demethylminocycline itself in various preclinical biological systems (such as liver microsomes or hepatocytes) have not been reported. The focus of metabolic studies has been on the biotransformation of the parent drug, minocycline. core.ac.uk

Tissue and Organ Distribution Studies in Preclinical Animal Models

There is no available data from preclinical animal studies detailing the specific tissue and organ distribution of N7-Demethylminocycline. Distribution studies have been conducted for the parent compound, minocycline, but the specific distribution patterns of its metabolites have not been independently characterized.

Future Research Trajectories and Preclinical Translational Potential

Resolving Ambiguities Regarding N7-Demethylminocycline's Metabolic Activity Profile

Minocycline (B592863) undergoes metabolic transformation in humans, with N7-Demethylminocycline being one of its major metabolites. nih.gov Despite its identification, a significant ambiguity remains regarding its specific biological activity profile. The parent compound, minocycline, is known to exert notable effects on bone metabolism, including the inhibition of matrix metalloproteinases (MMPs), which are key enzymes in the degradation of the extracellular matrix, and the modulation of osteoclast and osteoblast activity. nih.govmdpi.comresearchgate.net However, it is currently unclear to what extent N7-demethylation at the 7-position of the D-ring alters these properties.

Future research must prioritize the systematic evaluation of N7-Demethylminocycline's activity in direct comparison to its parent compound. Key research questions that need to be addressed include:

MMP Inhibition: Does N7-Demethylminocycline retain the MMP-inhibitory properties of minocycline? If so, is its potency and specificity for different MMPs, such as MMP-9, altered? mdpi.combrieflands.comnih.gov

Effects on Bone Cells: How does N7-Demethylminocycline influence the differentiation and function of osteoclasts and osteoblasts, the primary cells responsible for bone resorption and formation, respectively? nih.govnih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects: Does the demethylated metabolite share the anti-inflammatory and immunomodulatory capabilities of minocycline? nih.govnih.gov

Table 1: Comparative Inhibitory Effects of Tetracyclines on MMP-9

| Compound | IC50 for MMP-9 Inhibition (µM) | Potency Ranking | Reference |

|---|---|---|---|

| Minocycline | 10.7 | High | brieflands.com |

| Tetracycline (B611298) | 40.0 | Moderate | brieflands.com |

| Doxycycline (B596269) | 608.0 | Low | brieflands.com |

| N7-Demethylminocycline | Data Not Available | Unknown | N/A |

This table highlights the known inhibitory concentrations (IC50) of various tetracyclines on Matrix Metalloproteinase-9 (MMP-9). A significant data gap exists for N7-Demethylminocycline, underscoring the need for future research to determine its comparative potency.

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

To unravel the mechanistic underpinnings of N7-Demethylminocycline's potential biological activities, the application of advanced spectroscopic and computational techniques is indispensable. These methods can provide detailed structural and dynamic information at the molecular level, offering insights that are not achievable through conventional biological assays alone.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be employed to elucidate the precise three-dimensional structure of N7-Demethylminocycline in solution. Furthermore, NMR can be used to study its interaction with biological macromolecules, such as MMPs, to map the binding interface and understand the structural basis of its inhibitory activity.

Mass Spectrometry (MS): Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are crucial for the definitive identification and quantification of N7-Demethylminocycline in biological matrices. This is essential for pharmacokinetic studies that aim to understand its absorption, distribution, metabolism, and excretion profile.

Computational Approaches:

Molecular Docking: Computational docking simulations can predict the binding orientation and affinity of N7-Demethylminocycline to the active sites of target proteins, such as MMP-9. nih.govresearchgate.net This can help to hypothesize the molecular interactions that govern its inhibitory potential and to compare its binding mode to that of minocycline.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between N7-Demethylminocycline and its target proteins over time. nih.govresearchgate.net These simulations can reveal the stability of the protein-ligand complex and identify key residues involved in the binding, offering a deeper understanding of the mechanism of action.

By integrating these advanced spectroscopic and computational methods, researchers can gain a comprehensive understanding of the structure-activity relationship of N7-Demethylminocycline, which is a prerequisite for its further development as a potential therapeutic agent.

Rational Design of N7-Demethylminocycline Analogs with Enhanced Specificity

The structural scaffold of N7-Demethylminocycline presents a promising starting point for the rational design of novel analogs with enhanced specificity and potentially improved therapeutic properties. The N7-position, now a secondary amine, offers a reactive site for chemical modification, allowing for the introduction of various functional groups to modulate the compound's activity and pharmacokinetic profile. nih.gov

Future research in this area should focus on:

Targeted Modifications: The synthesis of a library of N7-substituted analogs to explore the structure-activity relationship (SAR). Modifications could be designed to enhance binding affinity and selectivity for specific MMPs implicated in bone diseases or to improve bone tissue targeting. researchgate.net

Computational Guidance: The use of computational modeling to guide the design of new analogs. By predicting the binding of virtual compounds to target proteins, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process. nih.govresearchgate.net

Biological Evaluation: The systematic screening of newly synthesized analogs for their biological activity, including their effects on MMPs, osteoclasts, and osteoblasts. This will identify lead compounds with desirable pharmacological profiles for further preclinical development. nih.gov

The development of third-generation tetracyclines has demonstrated that modifications to the tetracycline core can lead to compounds with novel properties. nih.govmdpi.com A similar approach, focused on the N7-demethylated scaffold, could yield a new class of compounds with tailored activities for specific therapeutic indications, potentially with reduced off-target effects.

Exploration of Novel Biological Roles for N7-Demethylated Tetracyclines in Preclinical Disease Models (e.g., bone physiology)

The non-antibiotic properties of tetracyclines, particularly their effects on bone, suggest that N7-demethylated derivatives could have significant therapeutic potential in a range of preclinical disease models. nih.govresearchgate.net The primary area of interest is bone physiology, given the known effects of the parent compound, minocycline, on bone cells and matrix remodeling. nih.govresearchgate.net

Future preclinical research should investigate the effects of N7-Demethylminocycline in established animal models of bone disease, such as:

Osteoporosis Models: Ovariectomy-induced osteoporosis models in rodents are well-established for studying postmenopausal bone loss. nih.govnih.govfrontiersin.org Evaluating the ability of N7-Demethylminocycline to prevent or reverse bone loss in these models would be a critical step in assessing its therapeutic potential.

Inflammatory Bone Loss Models: Models of inflammatory arthritis, where bone erosion is a key pathological feature, could be used to investigate the anti-resorptive and anti-inflammatory effects of N7-Demethylminocycline. nih.gov

Bone Regeneration Models: The impact of N7-Demethylminocycline on fracture healing and bone regeneration could be explored in models of bone injury.

These preclinical studies should include detailed histomorphometric analysis of bone structure, measurement of bone mineral density, and assessment of biochemical markers of bone turnover. nih.govfrontiersin.org Such investigations will be crucial for determining the in vivo efficacy of N7-Demethylminocycline and for establishing a rationale for its further development as a novel therapeutic agent for bone disorders. The exploration of its effects in these models will help to translate the in vitro findings into a broader understanding of its potential clinical utility. researchgate.netresearchgate.net

Table 2: Investigated Effects of Minocycline on Bone Physiology

| Biological Effect | Observation with Minocycline | Potential Implication for N7-Demethylminocycline Research | Reference |

|---|---|---|---|

| MMP-9 Inhibition | Potent inhibitor | Investigate if N7-demethylation alters inhibitory potency and specificity. | mdpi.combrieflands.comnih.gov |

| Osteoclast Differentiation | Inhibitory effect | Determine if the metabolite retains or enhances the suppression of bone-resorbing cells. | mdpi.comresearchgate.net |

| Osteoblast Activity | Modulatory effects | Explore the influence on bone-forming cells and potential anabolic properties. | nih.gov |

| In Vivo Bone Loss | Attenuates bone loss in preclinical models | Evaluate efficacy in established animal models of osteoporosis and inflammatory bone disease. | nih.govresearchgate.net |

This table summarizes the known effects of minocycline on key aspects of bone physiology, providing a framework for future investigations into its N7-demethylated metabolite.

Q & A

Q. What steps are necessary to ensure ethical compliance in animal studies involving N7-Demethylminocycline?

- Methodological Answer : Obtain institutional animal care committee (IACUC) approval prior to in vivo work. Adopt ARRIVE guidelines for reporting animal numbers, housing conditions, and humane endpoints. Include sham-treated controls and randomize treatment groups. Publish negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.